Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester
Description
Its molecular formula is C₁₃H₂₂O₃S, featuring:
- A 2-(acetylthio) group (–S–CO–CH₃) at the second carbon.
- A methyl branch (–CH₃) at the same carbon.
- An ethyl ester (–COO–CH₂CH₃) terminus.
This compound’s unique structure distinguishes it from simpler octanoic acid esters (e.g., ethyl octanoate).
Properties
CAS No. |
646517-90-0 |
|---|---|
Molecular Formula |
C13H24O3S |
Molecular Weight |
260.39 g/mol |
IUPAC Name |
ethyl 2-acetylsulfanyl-2-methyloctanoate |
InChI |
InChI=1S/C13H24O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h5-10H2,1-4H3 |
InChI Key |
WAQYVZBHIUJPAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(=O)OCC)SC(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
Esterification is a common method for synthesizing esters from carboxylic acids and alcohols. In this case, the reaction involves octanoic acid and ethanol under acidic conditions.
Reagents :
- Octanoic acid
- Ethanol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix octanoic acid and ethanol in a reaction flask.
- Add a few drops of sulfuric acid as a catalyst.
- Heat the mixture under reflux for several hours.
- After completion, neutralize with sodium bicarbonate and extract the ester using an organic solvent.
Yield : Typically ranges from 70% to 90% depending on reaction conditions.
This method involves the introduction of the acetylthio group into the octanoic acid structure.
Reagents :
- Octanoic acid
- Acetyl chloride or thioacetic acid
- Base (e.g., sodium hydroxide)
-
- Dissolve octanoic acid in an appropriate solvent (like dichloromethane).
- Slowly add acetyl chloride while stirring at low temperatures.
- Add sodium hydroxide to neutralize the mixture and facilitate substitution.
- Extract the product using organic solvents.
Yield : Yields can vary significantly based on the purity of reactants but generally fall between 60% to 80%.
Multi-Step Synthesis
A more complex route involves multiple steps to achieve higher specificity and purity for octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester.
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Step 1 | Substitution | Octanoic acid, acetyl chloride | Reflux | Introduces acetylthio group |
| Step 2 | Esterification | Resulting thioester, ethanol | Reflux with catalyst | Forms ethyl ester |
| Step 3 | Purification | Organic solvent extraction | - | Removes impurities |
- Overall Yield : The cumulative yield from multi-step processes can reach up to 85%, but careful optimization of each step is crucial.
Recent studies have explored various modifications to enhance yields and reduce by-products during synthesis:
- Use of microwave-assisted synthesis has shown potential in reducing reaction times while maintaining high yields.
- Biocatalytic methods using specific enzymes have been investigated, providing environmentally friendly alternatives with comparable yields to traditional chemical methods.
The preparation of this compound can be achieved through several effective methods including direct esterification and multi-step synthesis involving substitution reactions. Each method presents unique advantages regarding yield, purity, and environmental impact. Continued research into more efficient synthesis routes will likely enhance the commercial viability of this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octanoic acid and ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Octanoic acid and ethanol.
Oxidation: Carboxylic acids or other oxidized products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Food Industry Applications
Octanoic acid derivatives have been studied for their potential use as flavoring agents and food additives. The compound's ester form is particularly noted for its pleasant aroma, making it suitable for incorporation into various food products.
Case Study: Flavoring Agent in Food Products
A study evaluated the sensory attributes of octanoic acid esters in food formulations. The results indicated that these esters contributed to enhanced flavor profiles without significantly altering the overall taste of the products. The acceptable daily intake levels were established based on safety assessments conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
| Attribute | Value |
|---|---|
| Sensory Impact | Positive flavor enhancement |
| Acceptable Daily Intake | 90 µg/person per day |
Pharmaceutical Applications
Research has highlighted the potential therapeutic benefits of octanoic acid derivatives in treating neurological disorders. Specifically, the compound has been investigated for its role in enhancing drug delivery systems and as a substrate in metabolic studies.
Case Study: Neurological Disorders Treatment
A clinical trial assessed the efficacy of octanoic acid in patients with essential tremor. The study involved a double-blind, placebo-controlled design where participants received octanoic acid at a dosage of 4 mg/kg. Although the primary outcome did not show significant differences compared to placebo, secondary analyses suggested potential benefits in specific patient subgroups .
| Parameter | Result |
|---|---|
| Primary Outcome | No significant difference |
| Secondary Outcomes | Potential subgroup benefits |
Cosmetic and Personal Care Products
The compound is also utilized in cosmetic formulations due to its emollient properties and ability to enhance skin feel. Its incorporation into creams and lotions has been linked to improved skin hydration and texture.
Case Study: Skin Sensitization Assessment
An evaluation of octanoic acid esters in cosmetic products indicated that while they provide beneficial properties, there is a potential risk for skin sensitization. Studies showed varying sensitization thresholds, emphasizing the need for careful formulation practices .
| Cosmetic Application | Sensitivity Risk |
|---|---|
| Skin Creams | Moderate sensitization risk |
| Lotions | Requires safety assessment |
Industrial Applications
In industrial settings, octanoic acid derivatives are evaluated for their roles as solvents and intermediates in chemical synthesis. Their properties facilitate various reactions, making them valuable in manufacturing processes.
Case Study: Solvent Use in Chemical Reactions
Research demonstrated that octanoic acid esters can effectively dissolve various organic compounds, enhancing reaction rates in synthetic chemistry applications. This property has implications for improving yields in industrial chemical processes .
| Application | Effectiveness |
|---|---|
| Organic Solvent | High dissolution capability |
| Reaction Rate Enhancement | Significant improvement |
Mechanism of Action
The mechanism of action of octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release octanoic acid, which may interact with cellular components. The acetylthio group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related octanoic acid esters, focusing on functional groups, applications, and research findings.
Table 1: Structural and Functional Comparison of Octanoic Acid Esters
Functional Group Analysis
Octanoic acid, ethyl ester (C₁₀H₂₀O₂) Structure: Linear ethyl ester of octanoic acid. Properties/Applications:
- Dominates flavor profiles in wines (e.g., mango, strawberry, icewine) due to fruity aromas .
- Exhibits antifungal and insecticidal activity, as noted in Aerva lanata plant extracts .
- Content increases during fermentation in cheeses and wines due to microbial activity .
Octanoic acid, 2-methyl-, methyl ester (C₁₀H₂₀O₂) Structure: Methyl ester with a methyl branch at C2. Properties/Applications:
- Lacks sulfur or aromatic groups, reducing bioactivity compared to the target compound.
Octanoic acid, 2-phenylethyl ester (C₁₆H₂₄O₂) Structure: Phenylethyl ester with an aromatic ring. Properties/Applications:
- Contributes floral/sweet notes in perfumery and food flavoring .
- Higher molecular weight and hydrophobicity compared to ethyl esters .
Target Compound (C₁₃H₂₂O₃S)
- Unique Features:
- Methyl branch may reduce volatility compared to linear esters, altering sensory properties.
- Research Gaps: Direct studies on its bioactivity or applications are absent in the provided evidence.
Volatility and Flavor Contributions
- Ethyl octanoate is a key volatile organic compound (VOC) in wines and cheeses, with concentrations correlating to fermentation conditions .
- 2-Phenylethyl octanoate contributes to complex fragrances but is less volatile due to its aromatic group .
- Target Compound: The acetylthio group may reduce volatility, limiting its role in flavor but enhancing stability in non-volatile applications (e.g., slow-release formulations).
Bioactivity and Industrial Relevance
- Ethyl octanoate demonstrates antifungal and insecticidal properties, validated in plant extracts .
Biological Activity
Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester is a unique compound characterized by its ester and thioester functionalities. With a molecular formula of CHOS and a molecular weight of approximately 260.39 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and flavor enhancement. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes an acetylthio group that may enhance its biochemical properties compared to other fatty acid esters. The sulfur atom in its structure is believed to impart unique characteristics that could be beneficial in therapeutic contexts.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 260.39 g/mol |
| Functional Groups | Ester, Thioester |
Antimicrobial Properties
Research indicates that octanoic acid derivatives exhibit significant antimicrobial activity. The incorporation of the acetylthio group in octanoic acid enhances its effectiveness against various bacterial strains. Studies have shown that compounds similar to octanoic acid demonstrate inhibitory effects on the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Flavor Enhancement
This compound is also explored for its potential as a flavoring agent. Its unique chemical structure allows it to interact with taste receptors, potentially enhancing umami flavors in food products. This application is particularly relevant in the food industry where flavor modifiers are sought to improve taste profiles .
Study on Antimicrobial Efficacy
A study published in the Journal of Food Science examined the antimicrobial efficacy of octanoic acid derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 0.5% (v/v). This finding suggests a promising application for this compound in food preservation .
Flavor Modification Research
In another study focusing on flavor enhancement, researchers investigated the sensory properties of octanoic acid derivatives in food matrices. The results showed that the addition of this compound significantly improved the overall flavor profile of savory dishes, leading to higher consumer preference ratings compared to control samples without the compound .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar to other fatty acids, this compound can disrupt microbial cell membranes, leading to cell lysis.
- Taste Receptor Interaction : The compound's ability to bind with specific taste receptors enhances flavor perception.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its health benefits.
Q & A
Q. What synthetic routes are available for preparing Octanoic acid, 2-(acetylthio)-2-methyl-, ethyl ester, and how are they optimized for yield and purity?
The synthesis typically involves esterification or transesterification reactions. For example, thioester intermediates can be acetylated using acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine). Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products like hydrolyzed thiols or oxidized derivatives. Analytical techniques such as GC-MS (for volatile intermediates) and NMR (for structural confirmation) are critical for purity assessment. Internal standards (e.g., deuterated analogs) can improve quantification accuracy during GC-MS analysis .
Q. How can researchers quantify this compound in complex matrices like biological fluids or fermentation broths?
Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) coupled with GC-MS is widely used. For example, in fermentation studies, ethyl esters are extracted using non-polar solvents (e.g., hexane) and quantified against internal standards like 4-methyl-2-pentanol. Calibration curves must account for matrix effects, and detection limits are typically in the ng/mL range . Odor activity values (OAVs), calculated as the ratio of concentration to odor threshold, may also be applied in flavor research .
Advanced Research Questions
Q. What role does this compound play in microbial stress responses, and how do conflicting mechanisms affect experimental interpretations?
In Saccharomyces cerevisiae, medium-chain fatty acids like octanoic acid activate two resistance pathways: (1) efflux via transporters (e.g., Pdr12p, Tpo1p) and (2) detoxification through esterification. However, transcriptome data reveals contradictions: Pdr12p is critical for octanoic acid expulsion, while Tpo1p contributes to both octanoic and decanoic acid resistance. Researchers must design knock-out strains (e.g., ΔPDR12, ΔTPO1) to dissect these pathways. Conflicting data may arise from strain-specific genetic backgrounds or differential ethanol/pH conditions .
Q. How does this compound influence plant secondary metabolism under abiotic stress?
In Rhodiola semenowii, fatty acid esters like ethyl linolenate accumulate under water deficit, acting as antioxidants. However, root vs. shoot tissues show opposing trends: ester content increases in shoots but decreases in roots. Researchers should combine LC-MS profiling with stress markers (e.g., malondialdehyde for oxidative damage) to correlate ester levels with stress tolerance. Contradictions may arise from tissue-specific enzyme expression (e.g., acyltransferases) .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in toxicity studies?
Two-way ANOVA with post-hoc Duncan’s Multiple Range Test (DMRT) is robust for multi-factor experiments (e.g., varying pH and ethanol concentrations). For transcriptome data, principal component analysis (PCA) can resolve stress-specific gene clusters. Conflicting results (e.g., differential transporter activation) require permutation testing to validate reproducibility .
Methodological Considerations
Q. How can researchers resolve discrepancies in odor activity values (OAVs) for flavor-related studies?
OAVs depend on odor thresholds, which vary across studies. For instance, hexanoic acid ethyl ester has a threshold of 0.76 μg/kg in some reports but differs in others due to panelist sensitivity. Standardizing thresholds using reference compounds (e.g., 2,5-dimethyl-4-hydroxy-3(2H)-furanone for sweetness) and validating via gas chromatography-olfactometry (GC-O) improves consistency .
Q. What strategies mitigate interference from co-eluting compounds in GC-MS analysis?
Using high-resolution columns (e.g., DB-WAX for polar esters) and tandem MS (MS/MS) enhances specificity. For example, fragment ions at m/z 88 (ester group) and 61 (acetylthio moiety) can distinguish target compounds. Additionally, derivatization (e.g., BSTFA for hydroxyl groups) reduces volatility overlaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
